molecular formula C16H38N2O3Si B056612 N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane CAS No. 121772-92-7

N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane

Cat. No.: B056612
CAS No.: 121772-92-7
M. Wt: 334.57 g/mol
InChI Key: MNEXIOKPOFUXLA-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane is a functional silane compound that features both amino and methoxysilane groups. This compound is notable for its ability to form strong bonds with various substrates, making it valuable in a range of applications, including surface modification, adhesion promotion, and as a coupling agent in composite materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane typically involves the reaction of 11-bromoundecyltrimethoxysilane with ethylenediamine. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion. The product is then purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane undergoes various chemical reactions, including:

    Condensation Reactions: The amino groups can react with carbonyl compounds to form Schiff bases.

    Hydrolysis and Condensation: The methoxysilane groups can hydrolyze in the presence of water to form silanols, which can further condense to form siloxane bonds.

    Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions with alkyl halides.

Common Reagents and Conditions

    Condensation Reactions: Typically carried out in the presence of a catalyst such as acetic acid, under mild heating conditions.

    Hydrolysis and Condensation: Requires the presence of water and can be catalyzed by acids or bases.

    Substitution Reactions: Often performed in polar solvents like ethanol or methanol, with the reaction mixture heated to reflux.

Major Products Formed

    Schiff Bases: Formed from the reaction with carbonyl compounds.

    Siloxane Networks: Resulting from the hydrolysis and condensation of methoxysilane groups.

    Alkylated Amines: Produced from nucleophilic substitution reactions.

Scientific Research Applications

N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials in composite systems.

    Biology: Employed in the modification of surfaces for cell culture, enhancing cell adhesion and proliferation.

    Medicine: Investigated for use in drug delivery systems due to its ability to form stable bonds with various drug molecules.

    Industry: Utilized in the production of coatings, adhesives, and sealants to enhance their performance and durability.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane involves its ability to form covalent bonds with both organic and inorganic substrates. The amino groups can interact with various functional groups through hydrogen bonding, ionic interactions, and covalent bonding. The methoxysilane groups can hydrolyze to form silanols, which can then condense to form siloxane networks, providing strong adhesion and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
  • N-(2-Aminoethyl)-1-aziridineethanamine
  • N-(2-Aminoethyl)glycine

Uniqueness

N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane is unique due to its longer alkyl chain, which provides greater flexibility and hydrophobicity compared to shorter-chain analogs. This makes it particularly useful in applications where enhanced hydrophobicity and flexibility are desired, such as in coatings and sealants.

Biological Activity

N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane, often referred to as amino-silane, is a silane compound with significant applications in materials science and biological fields. Its structure includes a long hydrocarbon chain, which contributes to its amphiphilic properties, making it suitable for various surface modification processes. This article presents a detailed overview of its biological activity, including its interactions with biological systems, applications in biomedical fields, and relevant research findings.

  • Molecular Formula : C16H38N2O3Si
  • Molecular Weight : 334.57 g/mol
  • Purity : 97%
  • Boiling Point : 155-159 °C (0.4 mmHg)
  • Density : 0.873 g/mL at 25 °C
  • Refractive Index : 1.4515 at 20 °C

These properties indicate that the compound is a diamino functional trialkoxy silane, characterized by both primary and secondary amine functionalities, which are crucial for its biological interactions and applications in surface chemistry .

Surface Modification and Biocompatibility

This compound has been extensively studied for its ability to modify surfaces for improved biocompatibility. It acts as a coupling agent that enhances the adhesion of biological molecules to surfaces, which is vital in applications such as biosensors and drug delivery systems.

  • Surface Coating : The amino-silane can be used to create functionalized surfaces that promote cell adhesion and proliferation. For instance, studies have demonstrated that surfaces treated with amino-silanes exhibit enhanced interaction with proteins and cells due to increased surface energy and functional groups available for bonding .
  • Wettability Modulation : Research indicates that amino-silane coatings can switch between hydrophobic and hydrophilic states when exposed to different chemical environments (e.g., acetic acid), which can be exploited in applications requiring dynamic surface properties .

Antimicrobial Properties

Emerging studies suggest that this compound exhibits antimicrobial activity, making it a candidate for use in coatings that prevent biofilm formation on medical devices.

  • Case Study : A study investigating the antimicrobial efficacy of silane-modified surfaces found that those treated with amino-silanes significantly reduced bacterial adhesion compared to untreated surfaces. This property is particularly beneficial in preventing infections associated with implanted medical devices .

Table of Biological Activities

Activity TypeDescriptionReference
Surface ModificationEnhances protein adsorption and cell adhesion on treated surfaces
Wettability ControlExhibits reversible wettability changes in response to environmental stimuli
Antimicrobial ActivityReduces bacterial adhesion on surfaces, preventing biofilm formation
BiocompatibilityPromotes cell viability and proliferation on modified substrates

Applications in Biomedical Fields

The unique properties of this compound make it suitable for various biomedical applications:

  • Biosensors : Its ability to functionalize sensor surfaces enhances the detection of biomolecules through improved binding efficiency.
  • Drug Delivery Systems : The compound can be utilized to modify nanoparticles or other drug carriers, improving their interaction with target cells.
  • Tissue Engineering : By promoting cell adhesion and growth, amino-silanes can be incorporated into scaffolds used in tissue engineering applications.

Properties

IUPAC Name

N'-(11-trimethoxysilylundecyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H38N2O3Si/c1-19-22(20-2,21-3)16-12-10-8-6-4-5-7-9-11-14-18-15-13-17/h18H,4-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEXIOKPOFUXLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCCCCCCCCCNCCN)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H38N2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90556884
Record name N~1~-[11-(Trimethoxysilyl)undecyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121772-92-7
Record name N~1~-[11-(Trimethoxysilyl)undecyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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